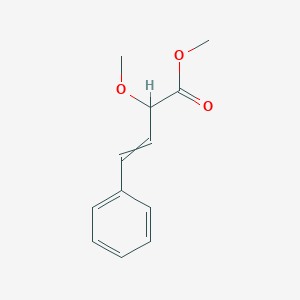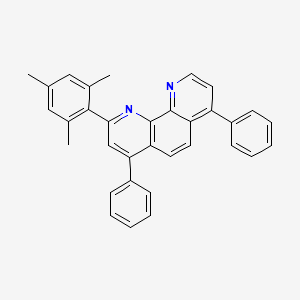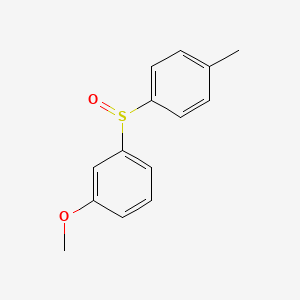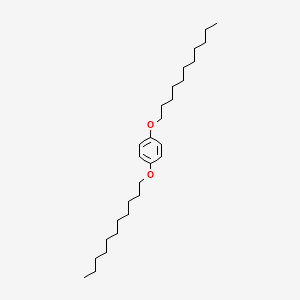
Methyl 2-methoxy-4-phenylbut-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methoxy-4-phenylbut-3-enoate is an organic compound with the molecular formula C12H14O3. It is a colorless liquid that is used in various chemical reactions and has applications in scientific research. The compound is known for its unique structure, which includes a methoxy group and a phenyl group attached to a butenoate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-methoxy-4-phenylbut-3-enoate can be synthesized through several methods. One common approach involves the reaction of methanol with methyl acrylate in the presence of an acidic catalyst. The reaction is typically carried out at room temperature, resulting in the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize methanol and methyl acrylate as starting materials, with acidic catalysts to facilitate the reaction. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methoxy-4-phenylbut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers, depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-methoxy-4-phenylbut-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, especially in the development of new drugs.
Mecanismo De Acción
The mechanism of action of methyl 2-methoxy-4-phenylbut-3-enoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme MenB in the bacterial menaquinone biosynthesis pathway. This inhibition occurs through the formation of an adduct with coenzyme A (CoA), which disrupts the biosynthesis of menaquinone, a vital component for bacterial respiration .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-oxo-4-phenylbut-2-enoate: Similar in structure but with a ketone group instead of a methoxy group.
Methyl 3-methoxyacrylate: Contains a methoxy group but lacks the phenyl group.
Methyl 4-phenyl-2-diazo-3-butenoate: Contains a diazo group, making it useful in different types of chemical reactions.
Uniqueness
Methyl 2-methoxy-4-phenylbut-3-enoate is unique due to its combination of a methoxy group and a phenyl group on a butenoate backbone. This structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
841202-02-6 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
methyl 2-methoxy-4-phenylbut-3-enoate |
InChI |
InChI=1S/C12H14O3/c1-14-11(12(13)15-2)9-8-10-6-4-3-5-7-10/h3-9,11H,1-2H3 |
Clave InChI |
VJHBYASCVNYXEE-UHFFFAOYSA-N |
SMILES canónico |
COC(C=CC1=CC=CC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B14191033.png)


![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14191046.png)

![{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid](/img/structure/B14191056.png)
![N-[3-(4-Chlorophenyl)-2-oxopropyl]acetamide](/img/structure/B14191057.png)

![3-(1-Methyl-1H-pyrazol-4-yl)-5-propyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14191082.png)

![1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B14191110.png)
![(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14191115.png)
